sodium;2-aminoacetate;hydrate
Description
Contextualization within Amino Acid Salt Chemistry
Sodium;2-aminoacetate;hydrate (B1144303), a salt of the simplest amino acid, glycine (B1666218), holds a fundamental position in the realm of amino acid salt chemistry. nih.gov This compound is formed through the neutralization of glycine with a sodium base, typically sodium hydroxide (B78521). chemicalbook.com In aqueous solutions, glycine, which exists as a zwitterion, can react with sodium hydroxide to form sodium glycinate (B8599266) and water. atamanchemicals.com The resulting salt, when isolated from an aqueous medium, often incorporates water molecules into its crystal structure, forming a hydrate. google.com The study of such amino acid salts is crucial as it provides insights into the acid-base properties of amino acids, their coordination behavior with metal ions, and their physical properties in the solid state. nih.govwikipedia.org
Significance in Contemporary Chemical Research
In recent years, sodium;2-aminoacetate;hydrate has garnered significant attention from the scientific community due to its diverse applications. It is recognized for its role as a buffering agent, a stabilizer in pharmaceutical formulations, and a chelating agent. chemimpex.com A prominent area of research is its application as a solvent for carbon dioxide capture, presenting a potentially more environmentally benign alternative to traditional amine-based systems. atamanchemicals.comdtu.dk Furthermore, its utility extends to materials science, where it is used in the synthesis of novel materials, and in coordination chemistry, where the glycinate anion acts as a versatile ligand. wikipedia.orgnih.gov
Scope and Objectives of Research Review
This review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its synthesis, structural characteristics, and key applications in coordination chemistry and materials science. This article will present detailed research findings, supported by data, to offer a thorough understanding of the compound's properties and its role in various scientific domains.
Physicochemical Properties of this compound
The following table summarizes some of the key physicochemical properties of this compound and its anhydrous form.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆NNaO₃ (hydrate) | nih.gov |
| C₂H₄NNaO₂ (anhydrous) | chembk.com | |
| Molecular Weight | 97.05 g/mol (anhydrous basis) | sigmaaldrich.com |
| Appearance | White to off-white or colorless crystalline powder or crystals | chemimpex.com |
| Solubility | Soluble in water | chembk.com |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | coleparmer.com |
| Hazardous Decomposition | May produce nitrogen oxides, carbon monoxide, and carbon dioxide upon thermal decomposition. | coleparmer.comchemsrc.com |
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-aminoacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJQGPVMMRXSQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry of Sodium Glycinate Hydrate
Quantum Chemical Studies on Hydration Structure
Quantum chemical studies have been instrumental in unraveling the complexities of how sodium glycinate (B8599266) interacts with water molecules. These computational approaches allow for a detailed examination of the forces and structures involved in the hydration process.
Ab Initio Investigations of Hydration Shell Formation
Ab initio quantum chemical studies, which are based on first principles of quantum mechanics without empirical parameters, have been employed to investigate the hydration structure of sodium glycinate. nih.govresearchgate.net These studies probe the formation of hydration shells around the sodium glycinate molecule. nih.gov Research indicates that with increasing degrees of hydration, the most stable conformers of hydrated sodium glycinate, specifically [Na+(GL)-]∙(H2O)8, are derived from a specific conformer of sodium glycinate known as [Na+(GL)-]β. nih.gov This is noteworthy because, in the gas phase, the [Na+(GL)-]β conformer is significantly higher in energy (over 30 kJ mol-1) than the [Na+(GL)-]α conformer. nih.gov This highlights the profound influence of water molecules on the conformational preference of sodium glycinate. nih.gov
Monte-Carlo Multiple Minimum (MCMM) and Quantum Mechanical (QM) Calculations
To explore the vast conformational space of hydrated sodium glycinate, researchers have utilized a combined approach of Monte-Carlo Multiple Minimum (MCMM) and Quantum Mechanical (QM) calculations. nih.gov The MCMM method is used to generate a wide range of possible structures, which are then further refined and analyzed using high-level QM calculations, such as MP2/6-311++G(d,p). nih.gov This powerful combination allows for the identification of the most energetically favorable hydrated structures. nih.gov The potential energy surfaces of deprotonated glycine (B1666218) and its hydrated forms have been scanned using MCMM with the MMFFs force field to understand the initial hydration steps. acs.orgresearchgate.net
Conductor-Like Polarizable Continuum Model (CPCM) Analysis of Solvation Phenomena
The Conductor-Like Polarizable Continuum Model (CPCM) is a computational method used to simulate the effects of a solvent, in this case water, as a continuous medium rather than individual molecules. nih.govwikipedia.org This model has been applied to study the solvation of sodium glycinate. nih.gov CPCM calculations have shown that the [Na+(GL)-]β conformer is more stable than the [Na+(GL)-]α conformer in the liquid phase, which is consistent with the findings from discrete water molecule studies. nih.gov However, the CPCM model does not predict the dissociation of sodium glycinate into Na+ and glycinate (GL-) ions in bulk water, a phenomenon that is suggested by the analysis of electron density at the bond critical points in low-energy conformers. nih.gov This indicates a limitation of the continuum model in capturing all aspects of the ion-pair interaction in solution. nih.gov The CPCM has been benchmarked for its accuracy in calculating aqueous solvation free energies for a variety of organic molecules. nih.gov
Hydration Free Energy Calculations for Sodium Glycinate Systems
The hydration free energy quantifies the stability of an ion in its hydrated state compared to its anhydrous form. orientjchem.org This thermodynamic parameter can be calculated using methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31++G(d,p), often in conjunction with a polarizable continuum model. orientjchem.org The calculation involves determining the standard free energy of the solute in the gas phase and in the solvent phase. orientjchem.org For amino acid salts, a negative hydration free energy indicates a strong interaction between the solute and the solvent. researchgate.net
Analysis of Ion-Water and Water-Water Interactions in Hydrated Systems
Detailed analysis of the hydration process reveals a competition between ion-water and water-water interactions. nih.gov As the number of water molecules surrounding the sodium glycinate increases, water-water hydrogen bonding becomes more favorable than the direct interaction between the ions and water molecules. nih.gov This shift in interaction preference is a key aspect of the hydration process. nih.gov The structure and charge redistribution of sodium glycinate upon hydration provide a physical explanation for the weakening of the Na-O1 interaction. nih.gov Studies on similar systems have shown that the incorporation of polarizability in computational models generally leads to shorter ion-water distances and enhanced water-water separations. nih.gov
Electronic Structure and Reactivity Descriptors
The electronic structure of sodium glycinate provides insights into its chemical reactivity. Key descriptors derived from electronic structure calculations help in understanding its behavior in chemical reactions.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic properties of amino acid salts. orientjchem.org These studies often calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's reactivity. A smaller gap generally suggests higher reactivity. nih.gov Other reactivity descriptors that can be calculated include chemical hardness, softness, chemical potential, and electronegativity. researchgate.net For instance, the interaction of glycine with metal oxides has been shown to significantly alter its total dipole moment and HOMO-LUMO energy gap, thereby increasing its reactivity. nih.gov
Table 1: Key Computational Methods and Their Applications in the Study of Sodium Glycinate Hydrate (B1144303)
| Computational Method | Application | Key Findings |
| Ab Initio Quantum Mechanics | Investigation of hydration shell formation. nih.govresearchgate.net | The [Na+(GL)-]β conformer is stabilized by hydration, becoming the precursor to the most stable hydrated clusters. nih.gov |
| Monte-Carlo Multiple Minimum (MCMM) | Exploration of the conformational space of hydrated sodium glycinate. nih.gov | Generation of a wide range of possible hydrated structures for further QM analysis. nih.gov |
| Quantum Mechanics (QM) | Refinement and energy calculation of hydrated structures. nih.gov | Identification of the most energetically favorable hydrated conformers. nih.gov |
| Conductor-Like Polarizable Continuum Model (CPCM) | Simulation of bulk solvent effects on conformational stability. nih.govwikipedia.org | Confirms the higher stability of the [Na+(GL)-]β conformer in the liquid phase but does not predict ion dissociation. nih.gov |
| Density Functional Theory (DFT) | Calculation of hydration free energy and electronic structure descriptors. orientjchem.org | Provides insights into the stability of the hydrated species and its chemical reactivity. orientjchem.orgresearchgate.net |
Density Functional Theory (DFT) Investigations of Electronic Properties.acs.orgorientjchem.org
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems, including sodium glycinate hydrate. nih.govmdpi.com DFT calculations allow for the determination of various electronic parameters that govern the reactivity and stability of the compound. orientjchem.org These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential. researchgate.net
Studies have shown that the electronic properties of sodium glycinate are significantly influenced by the presence of the sodium ion and by hydration. researchgate.net The interaction between the sodium cation and the glycinate anion leads to a redistribution of electron density, affecting the reactivity of the molecule. DFT calculations have been employed to analyze these changes and to understand the nature of the bonding within the hydrated complex. orientjchem.orgnih.gov
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps.orientjchem.orgresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. schrodinger.com The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. orientjchem.orgschrodinger.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. orientjchem.org
For sodium glycinate, the HOMO-LUMO gap has been calculated using DFT methods. orientjchem.org These calculations reveal how the energy gap is affected by factors such as the coordination of the sodium ion and the number of water molecules in the hydration shell. The analysis of the spatial distribution of the HOMO and LUMO provides further insights into the regions of the molecule that are most likely to be involved in chemical reactions.
| Property | Description | Significance |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Related to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Reflects the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | An indicator of chemical stability and reactivity. A larger gap suggests greater stability. |
Chemical Hardness, Softness, and Electronegativity Studies.orientjchem.orgresearchgate.net
Chemical hardness (η), softness (S), and electronegativity (χ) are fundamental concepts in chemical reactivity theory, often derived from HOMO and LUMO energies. orientjchem.orglibretexts.org Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. libretexts.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ias.ac.in Softness is the reciprocal of hardness. libretexts.org Electronegativity, in the context of DFT, is defined as the negative of the chemical potential and is related to the average of the HOMO and LUMO energies. ias.ac.in
Theoretical studies on sodium glycinate have calculated these properties to predict its reactivity. orientjchem.org The values of chemical hardness and softness provide insights into the stability of the complex and its propensity to participate in different types of chemical reactions. scribd.com For instance, the Hard and Soft Acids and Bases (HSAB) principle can be applied to understand the interactions of sodium glycinate with other chemical species. ias.ac.in Comparative studies have shown that in both gaseous and aqueous phases, the chemical hardness of alkali amino acid salts like sodium glycinate generally decreases as the size of the alkali metal increases. rscollege.ac.in
| Parameter | Formula (in terms of Ionization Potential, I, and Electron Affinity, A) | Formula (in terms of HOMO and LUMO energies) |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | χ ≈ -(E_HOMO + E_LUMO) / 2 |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | η ≈ (E_LUMO - E_HOMO) / 2 |
| Chemical Softness (S) | S = 1 / η | S = 2 / (E_LUMO - E_HOMO) |
Conformational Analysis of Hydrated Glycinate Species
The conformation of the glycinate anion, particularly in the presence of a counter-ion like sodium and hydrating water molecules, is critical to its biological and chemical function. Computational studies have explored the different possible spatial arrangements (conformers) and their relative stabilities.
Gas Phase Conformers and Their Relative Stabilities.nih.gov
In the gas phase, free from solvent effects, the intrinsic conformational preferences of sodium glycinate can be studied. nih.gov Computational methods, such as ab initio calculations, are used to identify various stable conformers and to determine their relative energies. researchgate.net For sodium glycinate, different conformers can arise from the rotation around single bonds and the coordination of the sodium ion to the carboxylate and amino groups of the glycinate anion. nih.gov
Studies have identified multiple conformers of sodium glycinate in the gas phase, with the relative stabilities depending on the specific interactions between the sodium ion and the glycinate molecule. nih.gov For instance, a study identified two main conformers, [Na+GL−]α and [Na+GL−]β, with the β form being significantly higher in energy in the gas phase. nih.gov Theoretical calculations have shown that in the absence of a solvent, non-zwitterionic or charge-solvated forms of sodiated oligoglycines are more stable than the salt-bridge (zwitterionic) structures. acs.org
Solvation Effects on Conformational Preferences.nih.govnih.gov
The presence of a solvent, particularly water, can dramatically alter the conformational preferences of molecules like sodium glycinate. nih.govnih.gov Solvation effects, including hydrogen bonding and dielectric screening, can stabilize conformers that are less stable in the gas phase. nih.govcsulb.edu Computational models that incorporate solvent effects, such as polarizable continuum models (PCM) or explicit solvent simulations, are used to investigate these changes. nih.gov
For sodium glycinate, solvation has been shown to favor the zwitterionic form, where the amino group is protonated and the carboxylic acid group is deprotonated. nih.govoup.com The stabilization of the zwitterion by water molecules is a key aspect of the chemistry of amino acids in aqueous solution. scispace.com Studies have shown that even a small number of water molecules can significantly impact the relative energies of different conformers. rsc.org Interestingly, research indicates that with an increasing number of water molecules, the more stable conformers of hydrated sodium glycinate are derived from the higher-energy gas-phase conformer, [Na+GL−]β. nih.gov
Hydrogen Bonding Networks within Hydrated Clusters.nih.govrscollege.ac.innih.gov
Hydrogen bonding plays a crucial role in the structure and properties of hydrated sodium glycinate. nih.gov Water molecules can form extensive hydrogen bond networks with the glycinate anion and with each other. nih.govresearchgate.net These hydrogen bonds can involve the carboxylate oxygen atoms, the amino nitrogen atom, and the hydrogen atoms of the amino group and the water molecules. nih.gov
Crystallography and Solid State Chemistry of Sodium Glycinate Hydrate
Crystal Structure Determination via X-ray Diffraction
The primary method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid is X-ray diffraction (XRD). For sodium glycinate (B8599266) hydrate (B1144303), as with many crystalline materials, single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are invaluable techniques.
SCXRD provides detailed information about the unit cell parameters, space group, and the exact coordinates of each atom, including the sodium and glycinate ions and the water molecules of hydration. This technique has been instrumental in confirming the molecular structure of various salts of amino acids. researchgate.net For instance, studies on related compounds, such as uridine-5′-monophosphate sodium hydrates, have demonstrated the power of SCXRD in determining the content of sodium ions and water molecules within the crystal lattice. nih.gov The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. nih.govacs.org
PXRD, on the other hand, is used to analyze a polycrystalline sample and provides a characteristic "fingerprint" of the crystalline phase. unibo.it It is particularly useful for identifying the specific polymorph of a substance and for monitoring phase transformations. unibo.it For example, in studies of glycine (B1666218) crystallization, PXRD has been used to unambiguously distinguish between different polymorphic forms like α-glycine and γ-glycine. researchgate.net
The table below summarizes typical crystallographic data that can be obtained for a crystalline compound like sodium glycinate hydrate using X-ray diffraction techniques.
| Parameter | Description | Typical Information Obtained |
| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |
| Space Group | The set of symmetry operations applicable to the crystal. | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | e.g., a = 8.9186(5) Å, b = 21.5347(9) Å, c = 9.9064(5) Å, β = 110.536(3)° for a related complex. scispace.com |
| Atomic Coordinates | The (x, y, z) positions of each atom within the unit cell. | Provides the precise location of sodium, glycinate, and water molecules. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Reveals the coordination environment of the sodium ion and the conformation of the glycinate molecule. |
Crystal Engineering Principles for Glycinate Systems
Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. windows.net For glycinate systems, including sodium glycinate hydrate, several principles are at play:
Hydrogen Bonding: Glycine, with its amino and carboxylate groups, is a potent hydrogen bond donor and acceptor. In the hydrated salt, water molecules also participate extensively in the hydrogen-bonding network, linking glycinate anions and coordinating to the sodium cations. This network is a primary determinant of the crystal packing.
Polymorphism: Glycine and its salts are known to exhibit polymorphism, the ability to crystallize in different crystal structures. researchgate.netpnas.org The specific polymorph obtained is often dictated by the crystallization conditions. Crystal engineering principles can be applied to selectively crystallize a desired polymorph by controlling these conditions.
The design of new solids with specific properties often involves the use of co-formers or additives that can interact with the primary molecule through these non-covalent interactions to guide the assembly into a particular crystalline architecture.
Influence of Solvents and Additives on Crystallization Morphology and Phase
The solvent from which a compound is crystallized and the presence of additives can have a profound impact on the resulting crystal's morphology (shape) and polymorphic phase. ijpsonline.com
Solvents: The polarity, hydrogen-bonding capability, and viscosity of the solvent can influence the solubility of sodium glycinate and the kinetics of nucleation and crystal growth. For instance, studies on glycine have shown that crystallization from aqueous solutions typically yields the α-polymorph, while using a mixture of water and ethanol (B145695) can favor the formation of the β-polymorph. researchgate.net The solvent can also be incorporated into the crystal lattice, leading to the formation of hydrates or solvates. The hydration structure of sodium glycinate has been a subject of theoretical studies, indicating the importance of water-ion and water-water interactions. nih.gov
Additives: The presence of even small amounts of additives can significantly alter the crystallization outcome. d-nb.info These additives can act as "tailor-made" inhibitors or promoters for the growth of specific crystal faces, thereby modifying the crystal habit. For example, sodium chloride (NaCl) has been shown to influence the crystallization of glycine, promoting the formation of the γ-polymorph. researchgate.netpnas.orgnih.gov The mechanism is thought to involve the interaction of Na⁺ and Cl⁻ ions with the growing crystal surfaces, stabilizing certain faces and directing the packing arrangement of the glycine molecules. researchgate.net
The following table summarizes the effects of different types of additives on crystallization:
| Additive Type | Mechanism of Action | Effect on Crystallization |
| Inorganic Salts (e.g., NaCl) | Alteration of solution structure, specific ion adsorption on crystal faces. researchgate.net | Can induce the formation of different polymorphs and alter crystal habit. researchgate.netpnas.org |
| Polymers (e.g., PVP) | Adsorption onto crystal surfaces, creating a barrier to further growth. ijpsonline.com | Can inhibit crystal growth and modify crystal habit. ijpsonline.com |
| Other Amino Acids | Can act as competitive inhibitors at growth sites due to structural similarities. nih.gov | May inhibit the growth of specific crystal facets. nih.gov |
Investigations into Glycine and its Salts within Hydrate Crystal Lattices
The incorporation of guest molecules, such as glycine and its salts, into host hydrate lattices is a topic of both fundamental and practical interest. This is particularly relevant in the context of gas hydrates, which are crystalline solids formed from water and gas molecules.
Mechanisms of Abnormal Incorporation into Crystalline Structures
While it is generally expected that the size and shape of a guest molecule must be compatible with the cavities of the host lattice for stable incorporation, studies have explored the "abnormal" incorporation of larger or more complex molecules like amino acids into hydrate structures. Research on the incorporation of glycine into gas hydrate lattices suggests that the extent of this incorporation is minimal. scribd.com The primary mechanism for any observed inclusion appears to be related to surface adsorption or entrapment at grain boundaries rather than true substitution within the hydrate cages. The strong hydrophilic nature and the charge of the amino acid at different pH values can hinder its entry into the nonpolar hydrate cavities.
Observed Lattice Distortion and Expansion Phenomena
The table below outlines research findings related to the incorporation of glycine and its salts into hydrate lattices.
| Research Finding | Observation | Reference |
| Minimal Incorporation | Spectroscopic and diffraction studies indicate that only a very small amount of glycine is incorporated into the bulk structure of gas hydrates. | scribd.com |
| Lattice Parameter Changes | The presence of amino acids during hydrate formation can cause slight increases in the lattice parameters of the hydrate. | scribd.com |
| Phase Separation | At higher concentrations, glycine tends to crystallize as a separate phase alongside the hydrate and ice phases. | scribd.com |
Coordination Chemistry of Glycinate Complexes
Ligand Properties of the Glycinate (B8599266) Anion
The coordination capabilities of the glycinate anion are dictated by the presence of two distinct donor groups: the amino group (-NH₂) and the carboxyl group (-COO⁻). This dual functionality allows for the formation of stable ring structures with metal ions.
The glycinate anion typically functions as a bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. This simultaneous binding results in the formation of a highly stable five-membered chelate ring. wikipedia.orghandwiki.org This bidentate nature is a key factor in the stability of glycinate complexes. The chelating ligands in complexes like bis(glycinato)copper(II) assume a square planar configuration around the central copper atom. wikipedia.orghandwiki.org
Glycine (B1666218) in aqueous solution exists in different ionic forms depending on the pH of the medium. In acidic solutions, the amino group is protonated, and the molecule exists as a cation (⁺H₃NCH₂COOH). In alkaline solutions, the carboxyl group is deprotonated, leading to the anionic form (H₂NCH₂COO⁻), which is the glycinate ligand. At neutral pH, glycine predominantly exists as a zwitterion (⁺H₃NCH₂COO⁻), possessing both a positive and a negative charge. This amphoteric nature is crucial in its interaction with metal ions, as the deprotonated carboxylate and the lone pair on the amino nitrogen are available for coordination.
Complexation with Transition Metal Ions
The ability of the glycinate anion to form stable chelate complexes makes it a significant ligand in the coordination chemistry of transition metals. The following subsections detail the complexation of glycinate with iron, copper, and vanadium ions.
Iron, in both its +2 and +3 oxidation states, forms complexes with the glycinate anion. The stoichiometry and stability of these complexes are influenced by factors such as pH and the concentration of glycine. Studies have identified the formation of various species in aqueous solutions. For iron(III), complexes such as [Fe(Gly)₂]⁺ and Fe(Gly)₃ have been characterized. The stability constants for these complexes have been determined, indicating a strong affinity of iron(III) for the glycinate ligand. researchgate.net Iron(II) also forms glycinate complexes, and their stability has been investigated, although they are generally less stable than their iron(III) counterparts. researchgate.netscielo.org The geometry of these complexes is typically octahedral. iosrjournals.org
| Complex Species | Logarithm of Overall Stability Constant (log β) | Oxidation State of Iron |
|---|---|---|
| [Fe(Gly)]²⁺ | 8.57 | +3 |
| [Fe(Gly)₂]⁺ | 17.21 ± 0.03 | +3 |
| Fe(Gly)₃ | 20.19 ± 0.02 | +3 |
| [Fe(Gly)]⁺ | 3.69 ± 0.19 (log K₁) | +2 |
| [Fe(Gly)₂] | 5.08 ± 0.60 | +2 |
Copper(II) ions readily react with glycinate to form well-defined complexes. The most common of these is the bis(glycinato)copper(II) complex, [Cu(glycinate)₂(H₂O)ₓ], which can exist as both cis and trans geometric isomers. wikipedia.orghandwiki.org In aqueous solutions, mono-, bis-, and tris(glycinato)copper(II) complexes have been identified. acs.org X-ray absorption spectroscopy studies have revealed that these complexes possess a distorted octahedral geometry. acs.org For instance, the bis(glycinato)copper(II) complex has two bidentate glycine ligands in the equatorial plane, with two water molecules occupying the axial positions at a longer distance. acs.org The coordination around the copper(II) center in the bis-complex is essentially square planar due to the Jahn-Teller effect. wikipedia.orghandwiki.org
| Complex Species | Geometry | Axial Ligand and Bond Distance (Å) |
|---|---|---|
| Mono(glycinato)copper(II) | Axially elongated octahedral | 2 H₂O at 2.44 ± 0.08 |
| Bis(glycinato)copper(II) | Distorted octahedral | 2 H₂O at 2.40 ± 0.06 |
| Tris(glycinato)copper(II) | Distorted octahedral | Amino nitrogen of third glycine at 2.33 ± 0.05 |
Vanadium(III) also forms stable complexes with the glycinate anion. The tris(glycinato)vanadium(III) complex, [V(Gly)₃], has been synthesized and structurally characterized. scispace.com X-ray crystallography has shown that the central vanadium(III) ion is octahedrally coordinated by three bidentate glycinato ligands. scispace.com These ligands are arranged in a meridional (mer) configuration, and both Δ and Λ enantiomers are present in the unit cell. scispace.com The chelation of the three glycinate ligands results in a distorted octahedral environment around the vanadium atom. scispace.com
| Parameter | Value |
|---|---|
| Coordination Geometry | Distorted Octahedral |
| Ligand Arrangement | Meridional (mer) |
| O–V–N Bond Angles (°) | 79.64, 81.34, 87.18 |
| V–O Bond Distances (Å) | ~2.02 |
| V–N Bond Distances (Å) | ~2.13 |
Silicon, Germanium, and Tin Glycinate Coordination
The coordination chemistry of glycinate with the Group 14 elements—silicon, germanium, and tin—is an area of increasing interest, though research has been more concentrated on the heavier elements of the group.
Tin (Sn): Tin, in its +2 oxidation state, readily forms complexes with glycine. Structural studies have shown that in compounds such as Sn(Gly)₂·H₂O, the glycine molecule acts as a bidentate chelating ligand. nih.gov Coordination occurs through the oxygen atom of the carboxyl group and the nitrogen atom of the amino group, forming stable five-membered rings. nih.gov This bidentate chelation is a common feature in metal-glycinate complexes. doaj.orgresearchgate.networldscientific.comresearching.cn The water molecule in the hydrated complex is typically bonded to the amino and carboxylic groups through hydrogen bonds in the outer coordination sphere. nih.gov
Germanium (Ge): Germanium coordination compounds are a developing class of functional materials. onu.edu.uaresearchgate.net While specific research on simple germanium glycinate is less common than for other metals, studies on related systems provide insight. Germanium can exist in both +2 and +4 oxidation states, leading to diverse coordination geometries. alfa-chemistry.comwikipedia.org For instance, Ge(IV) complexes often exhibit octahedral geometry, while Ge(II) complexes, which are less common, can adopt structures like planar tetrahedra. alfa-chemistry.com The synthesis of various germanium(II) precursors with ligands such as alkoxides, thiols, and amides has been explored to create nanomaterials. nih.gov Given glycine's versatile chelating ability, it is expected to form stable complexes with germanium, likely involving coordination through the amino and carboxylate groups, similar to its behavior with other metals.
Silicon (Si): Direct research on silicon-glycinate coordination complexes is limited in available literature. Silicon chemistry is dominated by the +4 oxidation state and the formation of strong silicon-oxygen bonds, which are the basis of silicate (B1173343) minerals and silicones. While silicon can form hyper-coordinate complexes, its interaction with amino acids like glycine is not as extensively documented as for transition metals or heavier Group 14 elements. Theoretical studies on the interaction of metal ions with glycine suggest that the nature of the cation significantly influences the coordination and structure. nih.govnih.gov
Thermodynamics and Kinetics of Complex Formation
The stability and formation rate of metal-glycinate complexes are governed by thermodynamic and kinetic factors. The determination of formation constants is crucial for understanding the behavior of these complexes in solution.
Determination of Formation Constants
Glycine generally acts as a bidentate ligand, forming stable five-membered chelate rings with metal ions via the amino nitrogen and carboxylate oxygen atoms. iupac.org This chelation results in enhanced thermodynamic stability. The formation of complexes is strongly pH-dependent; as the pH increases, the deprotonation of glycine's carboxylic acid and amino groups facilitates coordination with the metal ion. ijnc.irijnc.ir Studies have determined the stability constants for a variety of metal ions. researchgate.net
| Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Stepwise Stability Constant (log K₃) | Overall Stability Constant (log β) | Method |
| Ni(II) | 5.84 | 4.84 | 3.00 | 13.68 | Potentiometry |
| Co(II) | 4.85 | 3.82 | 2.68 | 11.35 | Potentiometry |
| Fe(II) | 4.32 | 3.45 | - | 7.77 | Potentiometry |
| Mn(II) | 3.44 | 2.76 | - | 6.20 | Potentiometry |
| Fe(III) | - | - | - | 95.9 L mol⁻¹ (K₁) | Spectrophotometry |
Data compiled from potentiometric studies of Ni(II), Co(II), Fe(II), and Mn(II) glycinate complexes and a spectrophotometric study of the Fe(III)-glycine complex. researchgate.netacs.org
Influence of Ionic Strength on Complex Stability and Activity Coefficients
The stability of metal-glycinate complexes in solution is also influenced by the ionic strength of the medium. The dependence of formation constants on ionic strength is a critical factor in understanding complexation equilibria in various environments. Studies on the complexation of glycine with ions such as dioxouranium(VI) have demonstrated that the protonation constants of glycine and the stability constants of the resulting complexes vary with the concentration and type of background electrolyte, such as sodium perchlorate (B79767) or sodium chloride. researchgate.net
As the ionic strength of the solution increases, the activity coefficients of the charged species involved in the equilibrium change, which in turn affects the measured concentration-based stability constants. Generally, an increase in ionic strength can lead to a decrease in the stability constants of the metal-glycinate complexes. This relationship can often be modeled using extensions of the Debye-Hückel theory, allowing for the extrapolation of stability constants to zero ionic strength to determine the thermodynamic constants. researchgate.net
Structural Characterization of Metal-Glycinate Coordination Compounds
The properties and reactivity of metal-glycinate complexes are intrinsically linked to their structure. A combination of synthesis methodologies and spectroscopic techniques is employed to characterize these compounds.
Synthesis Methodologies, Including Hydrothermal Conditions
Metal-glycinate complexes are synthesized through various methods, with the choice of method influencing the final product's structure and purity.
Aqueous Synthesis: A common and straightforward method involves the reaction of a metal salt (e.g., chlorides, sulfates) with glycine in an aqueous solution. at.ua The pH is often adjusted with a base, such as sodium hydroxide (B78521), to deprotonate the glycine, facilitating its coordination to the metal ion. The resulting complex often precipitates from the solution and can be isolated by filtration. For example, complexes of Mn(II), Cu(II), Co(II), Ni(II), and Zn(II) have been synthesized by reacting the respective metal chloride with the sodium salt of glycine. Another approach involves the direct reaction of a metal oxide or hydroxide with glycine in water, typically with heating to drive the reaction to completion. consensus.app
Hydrothermal Synthesis: This method involves carrying out the synthesis in a sealed vessel (an autoclave) at elevated temperatures and pressures. Hydrothermal conditions can promote the formation of crystalline, porous structures, such as metal-organic frameworks (MOFs). A copper glycinate complex, designated Bio-MOF-29, has been synthesized using a hydrothermal method by reacting copper chloride with glycine in water. eajournals.orgresearchgate.net This technique allows for the formation of unique crystal structures that may not be accessible through conventional solution-based methods at ambient pressure. eajournals.org
Spectroscopic Signatures of Coordination (e.g., IR, UV-Vis)
Spectroscopic techniques are indispensable for confirming the coordination of the glycinate ligand to the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the glycinate ligand. The key spectral changes occur in the regions of the amino (N-H) and carboxylate (COO⁻) stretching vibrations. In the free glycine zwitterion, the asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)) appear at specific frequencies. Upon coordination to a metal ion, these frequencies shift. The formation of a metal-oxygen (M-O) bond typically increases the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ). Furthermore, the N-H stretching vibrations of the amino group also shift upon the formation of a metal-nitrogen (M-N) bond. The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) can be assigned to the M-N and M-O stretching vibrations, providing direct evidence of chelation. scilit.comekb.eg
| Compound | ν(N-H) / ν(NH₃⁺) (cm⁻¹) | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |
| Glycine | ~3100-3000 | 1611 | 1414 | 197 |
| Mn(II)-glycinate | Shifted | 1634 | 1364 | 270 |
| Cu(II)-glycinate | Shifted | 1623 | 1384 | 239 |
| Co(II)-glycinate | Shifted | 1657 | 1422 | 235 |
| Ni(II)-glycinate | Shifted | 1627 | 1399 | 228 |
| Zn(II)-glycinate | Shifted | 1680 | 1391 | 289 |
Data compiled from an IR spectroscopic study of various metal glycinate complexes.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal-glycinate complexes, which are often colored. For transition metal complexes, the coordination of glycinate ligands alters the d-orbital splitting of the central metal ion. This results in characteristic d-d transition bands in the visible region of the spectrum. ubbcluj.roresearchgate.net The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands provide information about the coordination geometry (e.g., octahedral, square planar) and the strength of the ligand field. ijnc.irijnc.ir UV-Vis spectroscopy can also be used in competitive ligand binding experiments to determine the formation constants of colorless complexes, such as Fe(III)-glycinate, by observing changes in the spectrum of a colored indicator complex. acs.orgacs.org For instance, the formation of copper(II)-glycinate complexes in solution gives rise to absorption peaks in the visible range, which can be monitored to study the speciation at different pH values and ligand-to-metal ratios. uctm.edumedcraveonline.com
Reaction Mechanisms and Kinetics Involving Sodium Glycinate Hydrate
Carbon Dioxide (CO2) Capture Mechanisms in Aqueous Glycinate (B8599266) Solutions
Aqueous solutions of sodium glycinate are effective solvents for capturing carbon dioxide from gas streams. atamanchemicals.com The efficiency of this process is rooted in a series of chemical reactions that convert gaseous CO₂ into non-volatile ionic species.
The prevailing mechanism for CO₂ capture by amino acid salts like sodium glycinate is a two-step process analogous to that of alkanolamines. nih.govdigitellinc.com The reaction is initiated by a nucleophilic attack of the basic nitrogen atom in the glycinate anion on the electrophilic carbon atom of the CO₂ molecule. nih.gov This first step results in the formation of a zwitterionic intermediate. nih.govdigitellinc.com
Following the formation of the zwitterion, a rapid proton transfer occurs. A base present in the solution, such as another glycinate anion, a water molecule, or a hydroxide (B78521) ion, abstracts the proton from the nitrogen atom of the zwitterion. This deprotonation step stabilizes the intermediate, converting it into a stable carbamate (B1207046) product. nih.gov This two-step pathway, involving the initial formation of a zwitterion and its subsequent conversion to carbamate, is central to the chemisorption of CO₂ in these systems. nih.govdigitellinc.com In a medium pH range, the amino acid salt exists in a zwitterion form, which facilitates the reaction. mdpi.com
Studies conducted under a fast reaction regime, where the chemical reaction rate is significantly faster than the diffusion rate, indicate that the reaction is first order with respect to both carbon dioxide and sodium glycinate. tandfonline.com This suggests that under these conditions, the rate is directly proportional to the concentration of both reactants, and the process is limited by the frequency of collisions between CO₂ and glycinate molecules at the gas-liquid interface.
The kinetics of the CO₂ absorption process are significantly influenced by both the temperature of the solution and the concentration of sodium glycinate. An increase in the concentration of sodium glycinate generally leads to a higher absorption rate, as it increases the availability of the reactant amine in the solution. researchgate.net
The second-order reaction rate constant (k₂) for the reaction between CO₂ and aqueous sodium glycinate can be described as a function of absolute temperature (T) by the following equation:
k₂(m³ kmol⁻¹ s⁻¹) = 1.95 × 10¹³ exp(−7670/T) atamanchemicals.comresearchgate.net
Research has determined the activation energy for this reaction to be in the range of 59.8 to 63.8 kJ/mol. atamanchemicals.comtandfonline.comresearchgate.net This value provides a quantitative measure of the sensitivity of the reaction rate to temperature.
| Parameter | Value | Source |
|---|---|---|
| Reaction Order (w.r.t. CO₂) | 1 | tandfonline.com |
| Reaction Order (w.r.t. Sodium Glycinate) | 1 | tandfonline.com |
| Activation Energy (Ea) | 59.8 - 63.8 kJ/mol | tandfonline.comresearchgate.net |
| Studied Concentration Range | 0.5 - 3.5 kmol/m³ | tandfonline.comresearchgate.net |
| Studied Temperature Range | 298 - 323.15 K | tandfonline.comresearchgate.net |
Formation Mechanisms of Sodium Glycinate from Precursors
Sodium glycinate can be synthesized through various chemical pathways. One significant industrial method involves the modification of precursor molecules like diethanolamine (B148213).
Sodium glycinate can be formed through the catalytic dehydrogenation of diethanolamine. researchgate.net This process typically involves reacting diethanolamine with sodium hydroxide in the presence of a suitable catalyst, such as a copper-based catalyst. researchgate.netgoogle.com The reaction is carried out at elevated temperatures, for instance, between 165-170°C, and pressures. google.com In this reaction, the hydroxyl groups of diethanolamine are oxidized, leading to the formation of an intermediate, disodium (B8443419) iminodiacetate, which can be further processed to yield sodium glycinate. researchgate.net
During the synthesis of amino acids and their salts, the formation of byproducts can occur through side reactions. One potential pathway for byproduct formation involves Schiff bases. A Schiff base, or imine, is formed from the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). chemsociety.org.ng This reaction is reversible. nih.gov
Tautomerism of Intermediate Species in Reaction Pathways
The glycine (B1666218) molecule, the core component of sodium glycinate, exhibits significant versatility in its molecular structure, capable of existing in a neutral amino acid form with –NH2 and –COOH functional groups, or as a zwitterion characterized by –NH3+ and COO– terminals. acs.org In aqueous solutions, the zwitterionic form is predominant. acs.org The transition between these forms, a type of tautomerism, is a critical aspect of its reactivity in various chemical pathways.
Theoretical studies on the tautomerization process of glycine in aqueous solutions suggest that the energy barrier for the conversion of the zwitterionic form to the neutral form is not primarily due to the proton transfer itself. researchgate.net Instead, the rate-limiting step for this tautomerization is believed to correspond to the reorientation of the hydrogen atom within the carboxylic group (–COOH). researchgate.net This insight challenges the long-held assumption that the energy barrier is solely for the proton to move from the amino group to the carboxyl group. researchgate.net In the context of reaction pathways, such as peptide bond formation, transient high-energy intermediates like imidic acids (or imidols) can be formed, which then instantly tautomerize to the more stable amide form. nih.gov Understanding the energetics and mechanism of these tautomeric shifts is essential for controlling reaction pathways involving sodium glycinate.
Reactivity with Hydrated Electrons in Advanced Reduction Processes
Advanced reduction processes often utilize highly reactive species like the hydrated electron (eaq−). The study of the reaction kinetics between hydrated electrons and amino acids, including glycine, is crucial for understanding the mechanisms of radiation chemistry in biological systems. allenpress.comscispace.com Glycine and its salt, sodium glycinate, exhibit moderate reactivity towards the hydrated electron. allenpress.com
Associative and Dissociative Cleavage Mechanisms
The reaction between a hydrated electron and a glycine molecule begins with an associative step where the electron is captured by the molecule to form a transient negative ion (TNI). aip.org For molecules like glycine zwitterions that possess a large dipole moment, this initial step can involve the formation of a dipole-bound anion (DBA), where the electron is held in a diffuse orbital on the exterior of the molecule. aip.org
This transient species is unstable and can undergo unimolecular dissociation, a process known as dissociative electron attachment (DEA). aip.org This cleavage mechanism involves the fragmentation of the transient ion into a stable negative ion and one or more neutral radical species. aip.orgrsc.org In the case of glycine, a primary dissociative pathway is reductive deamination, where the transient negative ion decomposes, leading to the cleavage of the C-N bond. allenpress.com
Reaction of Hydrated Electron with Glycine:
eaq- + NH3+CH2COO- → [NH3+CH2COO-]- (Transient Negative Ion)
[NH3+CH2COO-]- → NH3 + ·CH2COO-
This reaction shows the cleavage of the amino group, resulting in ammonia (B1221849) and a carboxylate radical. allenpress.com Studies on gas-phase glycine have identified various anionic fragments resulting from dissociative electron attachment, confirming that multiple complex bond cleavages and molecular rearrangements can occur following the initial electron capture. rsc.org
Impact of Molecular Functional Groups on Reactivity
The reactivity of sodium glycinate with hydrated electrons is strongly influenced by its molecular functional groups, specifically the amino and carboxyl groups, and their protonation state, which is dependent on the pH of the solution. allenpress.comsemanticscholar.org
At neutral pH (around 7), glycine exists predominantly as a zwitterion (NH3+CH2COO−). The positively charged amino group (-NH3+) is the primary site of attack for the negatively charged hydrated electron, leading to a relatively high reaction rate. allenpress.com As the pH increases into the alkaline range (e.g., pH 11), the amino group is deprotonated to its neutral form (-NH2). This removes the positive charge that attracts the hydrated electron, resulting in a decrease in the reaction rate constant by about half. allenpress.com This demonstrates that the protonation state of the amino group is a key determinant of reactivity. allenpress.comsemanticscholar.org
Table 1: Rate Constants for the Reaction of Hydrated Electrons with Glycine at Varying pH
| pH | Predominant Glycine Form | Rate Constant (k) in M⁻¹ sec⁻¹ |
| 7.0 | Zwitterion (NH₃⁺CH₂COO⁻) | 9.0 x 10⁶ |
| 11.0 | Anion (NH₂CH₂COO⁻) | ~4.5 x 10⁶ (estimated half of pH 7 rate) |
Data sourced from radiation chemistry studies. allenpress.com
Applications in Chemical Processes Based on Chemical Principles
CO2 Capture and Mineralization Technologies
Aqueous solutions of sodium glycinate (B8599266), the sodium salt of the simplest amino acid glycine (B1666218), have emerged as a noteworthy alternative to conventional alkanolamine solvents for post-combustion CO2 capture. dtu.dkgpaeurope.com Their advantages include negligible vapor pressure, which mitigates solvent loss, and a higher resistance to oxidative degradation compared to traditional solvents like monoethanolamine (MEA). gpaeurope.comresearchgate.net
The performance of sodium glycinate as a CO2 absorbent is often benchmarked against MEA. Studies have shown that sodium glycinate can exhibit a high CO2 loading capacity, in some cases reaching 0.8 to 0.91 mol of CO2 per mole of amine. dtu.dkosti.gov The efficiency of absorption is influenced by process parameters such as pH, absorbent concentration, temperature, and gas flow rate, with pH being the most significant factor. mdpi.com
| Parameter | Sodium Glycinate (SG) | Monoethanolamine (MEA) | Reference |
|---|---|---|---|
| Activation Energy (kJ/mol) | 63.8 | - | acs.orgacs.org |
| CO2 Loading Capacity (mol CO2/mol amine) | ~0.8 - 0.91 | ~0.8 | dtu.dkosti.gov |
| Heat of Absorption (-ΔHabs, kJ/mol CO2) | 69 | 79 | osti.govdatapdf.com |
An innovative approach to reduce the high energy penalty associated with traditional CO2 capture is the integration of absorption with mineralization. repec.org In this process, the CO2-loaded sodium glycinate solution is not regenerated thermally. Instead, it is reacted directly with a source of alkalinity, such as industrial waste (e.g., fly ash) or specific minerals like magnesium hydroxide (B78521) (Mg(OH)₂), to precipitate the captured CO2 as a stable solid carbonate. repec.orgrsc.org
This integrated absorption-mineralization (IAM) process offers a pathway for inherent solvent regeneration at moderate temperatures (e.g., 40-90 °C). repec.orgrsc.org Research has specifically demonstrated the feasibility of converting magnesium hydroxide to hydromagnesite (B1172092) (Mg₅[(CO₃)₄(OH)₂]·4H₂O) by reacting it with CO2-loaded sodium glycinate. rsc.org At 90 °C, this process can achieve a carbon mineralization extent of 75.5%, significantly higher than the 27% achieved with water alone. rsc.org This method eliminates the need for the energy-intensive step of producing high-purity CO2 for subsequent mineralization, thereby offering potential for considerable energy and cost savings. repec.orgrsc.orgresearchgate.net
| Parameter | IAM with Sodium Glycinate & Mg(OH)₂ | Control (Water & Mg(OH)₂) | Reference |
|---|---|---|---|
| Temperature (°C) | 90 | 90 | rsc.org |
| Carbon Mineralization Extent (%) | 75.5 | <27 | rsc.org |
| Product | Hydromagnesite | - | rsc.org |
Solvent regeneration is a critical and energy-intensive step in the chemical absorption cycle. The primary strategy for regenerating sodium glycinate is thermal regeneration, where the CO2-rich solution is heated, typically to between 100-120 °C, to break the chemical bonds formed during absorption and release the captured CO2. mdpi.comacs.org
The total energy required for regeneration is a sum of the heat of reaction (desorption), the sensible heat needed to raise the solvent's temperature, and the heat of vaporization of water in the aqueous solution. mdpi.comacs.orgresearchgate.net While the heat of reaction for sodium glycinate is slightly lower than for MEA (69 kJ/mol vs. 79 kJ/mol), its total regeneration energy is often found to be significantly higher. osti.govdatapdf.comacs.orgresearchgate.net This is attributed to the higher sensible heat and latent heat of vaporization associated with the aqueous amino acid salt solution. osti.govresearchgate.net For a 30 wt% solution, the regeneration energy for sodium glycinate has been estimated at 5743 kJ/kg of CO2, compared to 4503 kJ/kg of CO2 for MEA. osti.govresearchgate.net
As an alternative, chemical regeneration via mineralization, as described in the previous section, avoids this high thermal energy demand. repec.orgrsc.org Another hybrid approach involves using a guanidine-based solid sorbent to crystallize bicarbonate from the CO2-loaded sodium glycinate solution, thereby regenerating the amino acid salt at ambient temperature. osti.govosti.gov
| Energy Component | Sodium Glycinate (SG) | Monoethanolamine (MEA) | Reference |
|---|---|---|---|
| Total Regeneration Energy (kJ/kg CO2) | ~5743 | ~4503 | osti.govresearchgate.net |
| Reaction Enthalpy (kJ/mol CO2) | 69 | 79 | osti.govdatapdf.com |
Utilization as a Buffering Agent and pH Adjuster in Chemical Formulations
Sodium glycinate is widely used as an effective buffering agent and pH adjuster in a variety of chemical and biochemical formulations. chemimpex.comriverlandtrading.combiofuranchem.com As the salt of a weak acid (glycine) and a strong base (sodium hydroxide), its aqueous solutions have a slightly alkaline pH and can resist significant pH changes upon the addition of an acid or base. cymitquimica.com
This buffering capacity makes it valuable in laboratory settings, biotechnological processes, and in the formulation of pharmaceutical and personal care products. chemimpex.comriverlandtrading.comcymitquimica.com In these applications, it helps to maintain a stable pH environment, which is often crucial for the stability, solubility, and bioavailability of active ingredients or for supporting cellular growth in culture media. chemimpex.comriverlandtrading.comcymitquimica.com
Role as a Chemical Precursor in Organic Syntheses
Sodium glycinate serves as a versatile intermediate and precursor in various organic syntheses. atamanchemicals.com Its most fundamental role is as a source of the simplest amino acid, glycine, a critical building block in peptide synthesis.
Industrially, it is used as a raw material in the manufacture of other chemicals. For example, it is a key reactant in the green synthesis of sodium cocoyl glycinate, a mild surfactant used in personal care products. scirp.org In this process, sodium glycinate is reacted directly with coconut oil, offering an environmentally friendlier alternative to traditional methods that use more hazardous reagents. scirp.org The compound can be prepared by reacting glycine with a strong base like sodium hydroxide. scirp.orgguidechem.com
Biochemical and Environmental Chemistry of Sodium Glycinate Hydrate
Role in Plant Physiology and Abiotic Stress Tolerance
Sodium glycinate (B8599266) hydrate (B1144303), as a source of the simple amino acid glycine (B1666218), is implicated in plant responses to environmental challenges, particularly abiotic stresses like high salinity. While much of the research in this area has focused on glycine's derivative, glycine betaine (B1666868), the fundamental role of glycine itself as a compatible solute and metabolic precursor is crucial. nih.govresearchgate.net Plants under salt stress face both osmotic stress and ion toxicity, which can disrupt cellular functions and inhibit growth. nih.gov The application of certain amino acids has been shown to have a biostimulatory effect, potentially enhancing plant resilience in such conditions. researchgate.net
Regulation of Na+ Homeostasis in Salinity Stress (e.g., Maize)
High concentrations of sodium (Na+) in the soil are detrimental to most crop plants, including maize. Salt stress disrupts the root's ion-transport systems, leading to an influx of toxic Na+ ions which compete with essential nutrients, particularly potassium (K+). nih.gov This competition and the subsequent accumulation of Na+ in the cytoplasm can interfere with normal cellular functions and impede the absorption of other vital ions. nih.gov
Plants have evolved mechanisms to maintain intracellular ion homeostasis, which involves controlling the influx of ions and their compartmentalization. nih.gov One key strategy is the accumulation of compatible organic solutes, or osmoprotectants, which help to maintain the cell's osmotic balance without interfering with metabolic processes. nih.gov While extensive research highlights the role of glycine betaine in improving Na+/K+ discrimination and reducing K+ loss under saline conditions, the foundational molecule, glycine, contributes to the synthesis of these protective compounds. ashs.orgmdpi.com Studies on Glycine species (soybean) demonstrate that salinity stress directly impacts ion content, highlighting the genetic basis for salt tolerance within the genus. ntu.edu.tw The regulation of Na+ homeostasis is therefore a critical aspect of salt tolerance, aimed at minimizing cytoplasmic Na+ toxicity and maintaining a favorable Na+/K+ ratio. frontiersin.org
Influence on Plant Growth and Nutrient Uptake in Saline Environments
Soil salinity is a major abiotic factor that limits crop productivity by negatively affecting plant growth, physiology, and development. The deleterious effects of salinity are often manifested as reduced biomass and impaired nutrient uptake. nih.govntu.edu.tw For instance, studies on different Glycine species have shown that increasing sodium chloride (NaCl) concentrations can significantly reduce both root and shoot biomass, with the degree of sensitivity varying between species. ntu.edu.tw
Amino acids, including glycine, are known to have a biostimulatory effect on plant growth and can improve nutrient uptake, which is particularly beneficial in saline soils where nutrient availability and absorption are compromised. researchgate.net High salinity can induce a calcium (Ca2+) deficiency in some plants, and it interferes with the uptake of other essential mineral nutrients like nitrogen and phosphorus. nih.govntu.edu.tw Research on tomato varieties under salt stress showed that while Na+ content in leaves increased, the levels of K+ and Ca2+ decreased significantly. The ability of some Glycine species to maintain their Ca2+ content under saline conditions suggests a mechanism for salt tolerance. ntu.edu.tw The application of external compounds that can help regulate osmotic pressure and nutrient balance is a key strategy for mitigating the negative impacts of salinity on crop yields. nih.gov
Table 1: Effect of NaCl Concentration on Shoot Biomass of Three Glycine Species Data sourced from research on the response of Glycine species to salt stress. ntu.edu.tw
| NaCl Concentration (mM) | G. soja Shoot Biomass (g) | G. tabacina Shoot Biomass (g) | G. tomentella Shoot Biomass (g) |
|---|---|---|---|
| 0 | 1.25 | 1.10 | 1.15 |
| 17 | 0.90 | 0.85 | 1.10 |
| 51 | 0.60 | 0.75 | 0.90 |
| 85 | 0.40 | 0.70 | 0.85 |
Chemical Interactions in Aqueous Environmental Systems (e.g., Soil Solutions)
Analysis of Intermolecular Forces and Hydrogen Bonding in Saline Solutions
In an aqueous solution, sodium glycinate dissociates into a positively charged sodium ion (Na+) and a negatively charged glycinate ion (H₂NCH₂COO⁻). The primary intermolecular forces at play are ion-dipole interactions, where the polar water molecules orient themselves around these ions. researchgate.net The partially negative oxygen atom of water is attracted to the Na+ cation, while the partially positive hydrogen atoms are attracted to the negatively charged carboxylate group (COO⁻) of the glycinate anion.
Furthermore, hydrogen bonding is a significant force. Water molecules form extensive hydrogen bond networks with each other and with the glycinate ion. The amino group (-NH₂) and the carboxylate group of glycinate can both participate in hydrogen bonding with surrounding water molecules. researchgate.net Studies analyzing the ultrasonic and viscometric properties of glycine in saline solutions (containing ions like Na+ and SO₄²⁻) confirm that strong solute-solvent interactions occur. researchgate.netresearchgate.net These ion-solvent interactions are dominant, particularly between the charged groups of the amino acid (NH₃⁺ and COO⁻ in its zwitterionic form) and the salt ions in the solution, leading to the formation of strong hydrogen bonds. researchgate.netresearchgate.net This strong interaction suggests that glycine can effectively integrate into the hydration shell of salts in the solution. researchgate.net
Table 2: Physicochemical Properties of Aqueous Sodium Glycinate Solutions at 303.15 K (30°C) Data adapted from a study on the physicochemical properties of aqueous sodium glycinate solutions. scialert.net
| Concentration (mol/L) | Density (g/cm³) | Viscosity (mPa·s) | Refractive Index |
|---|---|---|---|
| 0.1 | 1.0019 | 0.8415 | 1.3341 |
| 0.5 | 1.0188 | 0.9413 | 1.3408 |
| 1.0 | 1.0381 | 1.0945 | 1.3491 |
| 1.5 | 1.0568 | 1.2842 | 1.3573 |
| 2.0 | 1.0747 | 1.5178 | 1.3653 |
Impact on Physico-Chemical Soil Properties
High concentrations of sodium in soil solutions can lead to soil degradation. The sodium cation (Na+) can displace other essential cations like calcium (Ca2+) and magnesium (Mg2+) from the soil's cation exchange sites. cropnuts.com When the proportion of sodium on these sites becomes too high (a condition known as high sodicity), it causes the soil's clay and silt particles to disperse. This breakdown of soil aggregates destroys the soil structure, leading to blocked soil pores. cropnuts.com The consequences include reduced water infiltration, poor aeration, and increased difficulty for plant roots to grow. cropnuts.com
The introduction of organic matter can help ameliorate these negative effects. While specific studies on sodium glycinate are scarce, the glycinate component is a form of organic matter. The addition of organic matter to soil is known to improve its physicochemical properties by stimulating microbial growth and increasing enzymatic activity. ijcmas.com Soil ameliorants like humus, which is rich in organic acids, can enhance soil aggregation, improve cation exchange capacity (CEC), and increase nutrient availability. mdpi.com By providing a source of carbon and nitrogen, the glycinate could potentially enhance the activity of soil microorganisms, which play a key role in nutrient cycling and maintaining soil health. ijcmas.com
Involvement in Biochemical Pathways (Chemical Basis)
Glycine is classified as a non-essential amino acid, meaning it can be synthesized by the body. metwarebio.com It is the simplest amino acid, yet it serves as a fundamental building block for proteins and a precursor for numerous essential metabolites, including purines (for DNA and RNA), glutathione (B108866) (a major antioxidant), and porphyrins (like heme). metwarebio.comcreative-proteomics.com Its metabolism is central to cellular function and is intricately linked with other major metabolic pathways. metwarebio.com
Glycine biosynthesis primarily occurs via three main routes. The most significant pathway is the conversion from the amino acid serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov This reversible reaction is a crucial part of one-carbon metabolism, as it transfers a one-carbon unit to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. metwarebio.com Glycine can also be synthesized from threonine via the enzyme threonine aldolase, and from choline (B1196258) through a series of oxidative degradation steps.
The degradation of glycine also proceeds through several pathways. The predominant route in animals is the mitochondrial glycine cleavage system (GCS), a multi-enzyme complex that breaks down glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit that is transferred to THF. creative-proteomics.comnih.gov This system is central to regulating glycine concentrations in the body. nih.gov Alternatively, glycine can be converted back to serine by SHMT, with the resulting serine being metabolized to pyruvate. nih.gov A third pathway involves the conversion of glycine to glyoxylate (B1226380) by D-amino acid oxidase. nih.gov Through these interconnected synthesis and degradation pathways, glycine plays a vital role in nucleotide synthesis, protein formation, and cellular methylation reactions. creative-proteomics.com
Table 3: Key Enzymes in Major Glycine Metabolic Pathways Information compiled from various sources on glycine metabolism. metwarebio.comnih.gov
| Pathway | Key Enzyme | Function | Precursor/Product |
|---|---|---|---|
| Synthesis | Serine Hydroxymethyltransferase (SHMT) | Converts serine to glycine | Serine → Glycine |
| Synthesis | Threonine Aldolase | Converts threonine to glycine | Threonine → Glycine |
| Synthesis | Alanine-glyoxylate Aminotransferase | Converts glyoxylate to glycine | Glyoxylate → Glycine |
| Degradation | Glycine Cleavage System (GCS) | Breaks down glycine | Glycine → CO₂ + NH₃ |
| Degradation | D-amino Acid Oxidase | Converts glycine to glyoxylate | Glycine → Glyoxylate |
Glycine Metabolism and Related Chemical Transformations
Glycine, the simplest amino acid, is central to numerous metabolic pathways. metabolon.com Its metabolism is characterized by a series of interconnected anabolic and catabolic reactions that underscore its physiological importance.
The biosynthesis of glycine primarily occurs through three main pathways. The most significant of these is the conversion from serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). metabolon.com This reversible reaction, which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor, transfers a hydroxymethyl group from serine to tetrahydrofolate, yielding glycine and 5,10-methylenetetrahydrofolate. researchgate.net Glycine can also be synthesized from threonine via the action of threonine dehydrogenase and 2-amino-3-ketobutyrate lyase. metabolon.com A third pathway involves the transamination of glyoxylate, with alanine (B10760859) often serving as the amino group donor. metabolon.com Additionally, the oxidative degradation of choline can contribute to the glycine pool. metabolon.com
The catabolism of glycine is equally multifaceted. The primary route for glycine degradation in mammals is the glycine cleavage system (GCS), a mitochondrial multi-enzyme complex. creative-proteomics.com This system catalyzes the oxidative decarboxylation and deamination of glycine to produce carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. creative-proteomics.com This process is a major source of one-carbon units for various biosynthetic reactions. slideshare.net
Another key metabolic transformation is the reversible conversion of glycine back to serine, facilitated by SHMT, which is crucial for maintaining the balance between these two amino acids. metabolon.com Furthermore, glycine can be converted to glyoxylate through oxidative deamination by D-amino acid oxidases. metabolon.com The resulting glyoxylate can then be further metabolized. slideshare.net
Table 1: Key Enzymatic Reactions in Glycine Metabolism
| Reaction | Enzyme | Cofactor(s) | Reactant(s) | Product(s) |
| Biosynthesis | ||||
| Serine to Glycine | Serine Hydroxymethyltransferase (SHMT) | Pyridoxal Phosphate, Tetrahydrofolate | Serine | Glycine, 5,10-Methylenetetrahydrofolate |
| Threonine to Glycine | Threonine Dehydrogenase, 2-amino-3-ketobutyrate lyase | NAD+ | Threonine | Glycine, Acetyl-CoA |
| Glyoxylate to Glycine | Alanine-glyoxylate aminotransferase | Pyridoxal Phosphate | Glyoxylate, Alanine | Glycine, Pyruvate |
| Catabolism | ||||
| Glycine Cleavage | Glycine Cleavage System (GCS) | NAD+, Tetrahydrofolate, Lipoamide, Pyridoxal Phosphate | Glycine | CO2, NH4+, 5,10-Methylenetetrahydrofolate |
| Glycine to Serine | Serine Hydroxymethyltransferase (SHMT) | Pyridoxal Phosphate, 5,10-Methylenetetrahydrofolate | Glycine | Serine |
| Glycine to Glyoxylate | D-amino acid oxidase | FAD | Glycine | Glyoxylate, NH4+ |
Role as a Chemical Precursor in Biological Systems
Glycine serves as a fundamental building block for a diverse array of essential biomolecules, highlighting its critical role in cellular function. researchgate.nettechnologynetworks.com Its structural simplicity allows it to be incorporated into various biosynthetic pathways.
A primary function of glycine is as a precursor for protein synthesis. technologynetworks.com It is particularly abundant in collagen, the most prevalent protein in mammals, where it constitutes approximately every third amino acid residue. This high glycine content is essential for the formation of the collagen triple helix structure.
Glycine is also integral to the synthesis of purines, which are the foundational components of the nucleic acids, DNA and RNA. The entire glycine molecule is incorporated into the purine (B94841) ring, forming carbons 4 and 5, and nitrogen 7. slideshare.netslideshare.net This makes glycine indispensable for cell division and genetic information storage.
Furthermore, glycine is a key substrate in the biosynthesis of porphyrins, a class of compounds that includes heme. technologynetworks.com The initial and rate-limiting step in heme synthesis is the condensation of glycine with succinyl-CoA to form δ-aminolevulinic acid. uomustansiriyah.edu.iq Heme is the prosthetic group in hemoglobin and myoglobin, responsible for oxygen transport, and is also a critical component of cytochromes involved in cellular respiration.
Glycine is also a constituent of glutathione, a major antioxidant in the body. slideshare.net Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a vital role in protecting cells from oxidative damage. nih.gov Additionally, glycine is involved in the synthesis of creatine, an important molecule for energy storage in muscle and nerve cells. slideshare.net
Table 2: Major Biomolecules Derived from Glycine
| Biomolecule | Function | Contribution of Glycine |
| Proteins (e.g., Collagen) | Structural integrity of connective tissues, skin, tendons, bones, and cartilage. | A fundamental amino acid building block, crucial for the triple helix structure of collagen. |
| Purines (Adenine, Guanine) | Components of DNA and RNA, energy currency (ATP, GTP), and signaling molecules. | The entire glycine molecule is incorporated into the purine ring structure. |
| Porphyrins (e.g., Heme) | Oxygen transport and storage (hemoglobin, myoglobin), electron transport (cytochromes). | Condenses with succinyl-CoA in the first step of heme synthesis. |
| Glutathione | Major intracellular antioxidant, detoxification of harmful substances. | One of the three amino acid components of this tripeptide. |
| Creatine | Energy storage and supply in muscle and brain tissue. | Serves as a precursor in the synthesis of creatine. |
Environmental Fate and Decomposition Pathways
Sodium glycinate, being the salt of a naturally occurring amino acid, is generally considered to be readily biodegradable. innospec.com Its environmental fate is largely governed by microbial activity in soil and aquatic ecosystems. Studies have shown that microorganisms rapidly metabolize glycine. frontiersin.org For instance, rumen microorganisms have been observed to metabolize glycine into carbon dioxide, acetic acid, and ammonia. researchgate.net In soil environments, bacteria are the primary consumers of glycine, utilizing it as a source of carbon and nitrogen. mdpi.com The assimilation of glycine by soil microbes can occur through direct uptake or via a mineralization-immobilization-turnover pathway. mdpi.com
While biotic degradation is the primary route for the environmental breakdown of sodium glycinate, abiotic factors may also play a role. Photo-induced degradation of glycine in aqueous solutions has been observed, even with visible light, which may be attributed to the formation of mesoscopic glycine clusters that act as photosensitizers. copernicus.orgcopernicus.org
Mechanisms of Decomposition (e.g., from N-(hydroxymethyl)-monosodium salt)
A significant pathway for the environmental introduction of sodium glycinate is through the decomposition of other compounds, such as N-(hydroxymethyl)glycine monosodium salt. This compound is known to rapidly decompose in aqueous solutions to yield formaldehyde (B43269) and sodium glycinate. regulations.gov
The decomposition of sodium glycinate itself under typical environmental conditions is primarily microbial. However, under specific conditions, other decomposition mechanisms can occur. At elevated temperatures, sodium glycinate will thermally decompose, producing carbon oxides (carbon monoxide and carbon dioxide) and nitrogen oxides. osti.gov In aqueous solutions, the degradation of glycine can be influenced by various factors. For example, the photodegradation of glycine in water can be initiated by hydroxyl radicals. researchgate.net The presence of other chemical species can also affect its stability and decomposition pathways. The decomposition of N-chloroglycine, a related compound, in alkaline aqueous solution proceeds through the formation of glyoxylate and ultimately produces N-formylglycine, which then hydrolyzes to formate (B1220265) and glycinate. nih.gov
Advanced Analytical Methodologies in Sodium Glycinate Hydrate Research
Ultrasonic Characterization of Aqueous Solutions
Ultrasonic techniques are used to investigate the physicochemical properties of solutions by measuring the speed and attenuation of sound waves. These measurements provide valuable information about the intermolecular forces and structural organization of the solute and solvent molecules.
The velocity of sound in a liquid is directly related to its density and compressibility. For aqueous solutions of sodium glycinate (B8599266), measuring the ultrasonic velocity (u) and density (ρ) at various concentrations allows for the calculation of important acoustic parameters, most notably the adiabatic compressibility (κₛ).
The relationship is given by the Newton-Laplace equation: κₛ = 1 / (u²ρ)
Adiabatic compressibility is a measure of the solution's resistance to compression. Changes in this parameter with solute concentration reflect alterations in the intermolecular interactions. researchgate.net When sodium glycinate hydrate (B1144303) dissolves in water, it dissociates into sodium cations (Na⁺), glycinate anions (H₂NCH₂COO⁻), and the water molecules of hydration are released into the bulk solvent.
Several key interactions occur:
Solute-Solute Interactions: At higher concentrations, interactions between the ions themselves become more prevalent.
An increase in ultrasonic velocity and a corresponding decrease in adiabatic compressibility with increasing concentration of sodium glycinate generally indicate strong solute-solvent interactions. researchgate.net This suggests that the hydration of the ions is the dominant effect, leading to a more structured and less compressible solution. By analyzing these parameters, researchers can quantify the extent of hydration and gain insight into the nature of the forces (e.g., ion-dipole, hydrogen bonding) that stabilize the compound in solution.
Table 3: Representative Acoustic Properties of Glycine (B1666218) in Aqueous NaCl Solution at 303 K This interactive table presents experimental data for glycine in a 0.02 M NaCl solution, illustrating the typical trend of increasing density and ultrasonic velocity with concentration. This system serves as a model for understanding the behavior of sodium glycinate in water. Data extracted from reference researchgate.net.
| Glycine Concentration (mol·dm⁻³) | Density (ρ) (kg·m⁻³) | Ultrasonic Velocity (u) (m·s⁻¹) | Adiabatic Compressibility (κₛ) (x10⁻¹⁰ Pa⁻¹) |
|---|---|---|---|
| 0.00 | 1020.6 | 1513.5 | 4.269 |
| 0.10 | 1021.3 | 1515.1 | 4.258 |
| 0.20 | 1024.1 | 1517.3 | 4.234 |
| 0.30 | 1028.9 | 1552.6 | 4.032 |
| 0.50 | 1031.2 | 1645.9 | 3.585 |
| 0.70 | 1035.7 | 1724.2 | 3.264 |
Table of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| sodium;2-aminoacetate;hydrate | Sodium glycinate hydrate |
| Glycine | 2-aminoacetic acid |
| Sodium hydroxide (B78521) | Caustic soda |
| Carbon dioxide | CO₂ |
| Water | H₂O |
| Sodium cation | Na⁺ |
| Glycinate anion | 2-aminoacetate |
X-ray Diffraction (XRD) for Bulk and Single-Crystal Structural Elucidation
X-ray diffraction (XRD) stands as a definitive technique for the structural analysis of crystalline solids, providing unambiguous information about the three-dimensional arrangement of atoms and molecules. This methodology is indispensable in the characterization of sodium glycinate hydrate, enabling the elucidation of its crystal lattice, unit cell dimensions, and the spatial arrangement of the sodium cation, the glycinate anion, and the water molecule(s) of hydration.
The analysis can be performed on two types of samples: single crystals and polycrystalline powders (bulk samples). Single-crystal XRD is the more powerful of the two, offering a complete and precise determination of the crystal structure. The process involves mounting a small, high-quality single crystal (typically <1 mm in all dimensions) in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The crystal lattice diffracts the X-rays at specific angles, producing a unique diffraction pattern of spots. The positions and intensities of these spots are meticulously recorded and analyzed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding.
When suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is employed. This technique is crucial for the analysis of bulk crystalline material. In PXRD, a sample of the finely ground (polycrystalline) material is exposed to a monochromatic X-ray beam. Because the sample contains millions of tiny crystallites in random orientations, the diffraction condition is met simultaneously for all possible lattice planes. This results in a diffraction pattern characterized by a series of concentric cones of diffracted X-rays, which are recorded as peaks at specific diffraction angles (2θ). While generally providing less detailed information than its single-crystal counterpart, PXRD is invaluable for:
Identifying the crystalline phase of the material.
Determining the lattice parameters and crystal system.
Assessing the purity of the bulk sample.
Solving crystal structures when single crystals are unavailable, a process that has become more feasible with modern computational methods. cardiff.ac.uk
For sodium glycinate hydrate, XRD analysis would reveal the precise stoichiometry of hydration by locating the water molecules within the crystal lattice. It would also detail the coordination environment of the sodium ion and the conformation of the glycinate zwitterion. Studies on related compounds, such as glycine complexes with inorganic salts, have successfully used single-crystal XRD to determine their crystal systems, space groups, and unit cell parameters, confirming the crystalline nature and molecular structure. redalyc.orgijsrst.com
Potentiometric Titration for Stoichiometric and Stability Constant Determination in Complexation
Potentiometric titration is a highly accurate and widely applicable technique used to investigate ionic equilibria in solution. It is particularly effective for determining the stoichiometry and stability constants of metal complexes formed with ligands such as the glycinate anion derived from sodium glycinate hydrate.
The methodology involves monitoring the change in electrode potential (or pH) of a solution as a titrant of known concentration is incrementally added. To study the complexation of glycinate (L⁻) with a metal ion (Mⁿ⁺), a solution containing the metal ion and glycine is titrated against a standardized, carbonate-free strong base, typically sodium hydroxide (NaOH). jmaterenvironsci.comijnc.ir The entire experiment is conducted under controlled conditions of constant temperature and ionic strength to ensure thermodynamic consistency. ijnc.ir
As the NaOH is added, it neutralizes the protons from the protonated amino group of the glycine zwitterion, making the deprotonated glycinate anion available to form complexes with the metal ion. The formation of these complexes releases further protons, causing a distinct shift in the titration curve compared to the curve for the free ligand titrated alone. jmaterenvironsci.com The shape of the resulting pH titration curve provides a wealth of information. By analyzing the displacement between the ligand-only and the metal-ligand titration curves, one can calculate key parameters. ijnc.ir
The data are used to determine:
Stoichiometry : The molar ratios in which the metal ion and ligand combine (e.g., 1:1, 1:2, 1:3 for ML, ML₂, ML₃ complexes) can be deduced from the titration data. scirp.org
The stability of these complexes is highly dependent on pH. ijnc.ir For instance, in a study of Ni(II)-glycinate complexes, the 1:1 complex was observed to form at a pH above 3, with its highest concentration occurring around pH 6. ijnc.ir Potentiometric studies have been successfully applied to determine the stability constants for a wide range of metal-glycinate complexes.
Below is an interactive table summarizing the stepwise stability constants (log K) for complexes of various metal ions with glycine, determined through potentiometric methods.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing sodium 2-aminoacetate hydrate to ensure high purity?
- Methodology : Synthesis typically involves neutralizing glycine (2-aminoacetic acid) with sodium hydroxide in an aqueous medium. To achieve high purity, control the molar ratio (1:1 for glycine:NaOH) and maintain a pH of 7–8 during neutralization. Post-reaction, slowly evaporate the solvent at 25–30°C to crystallize the hydrate form. Recrystallization in ethanol-water mixtures (3:1 v/v) removes impurities. Monitor purity via HPLC or NMR, referencing glycine sodium salt hydrate standards (CAS 207300-76-3) .
- Safety : Use PPE (gloves, goggles) and ensure adequate ventilation to avoid inhalation of dust .
Q. How can researchers characterize the structural and thermal properties of sodium 2-aminoacetate hydrate?
- Techniques :
- XRD : Determine crystalline structure and compare with known hydrates (e.g., sodium acetate trihydrate ).
- TGA/DSC : Analyze dehydration behavior; the hydrate typically loses water between 100–150°C .
- FTIR : Identify functional groups (e.g., carboxylate peaks at ~1600 cm⁻¹) .
- Data Interpretation : Cross-reference with databases like NIST for sodium acetate analogs .
Q. What safety protocols are essential when handling sodium 2-aminoacetate hydrate in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid dust inhalation (may cause respiratory irritation) .
- Emergency Measures : For skin contact, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. What experimental challenges arise when analyzing the hydration state of sodium 2-aminoacetate hydrate, and how can they be mitigated?
- Challenges : Hygroscopicity can alter hydration levels during storage.
- Solutions :
- Store samples in desiccators with silica gel.
- Use dynamic vapor sorption (DVS) to quantify water uptake/loss under controlled humidity .
- Validate via Karl Fischer titration to measure residual water content .
Q. How do discrepancies in reported physicochemical data (e.g., solubility, melting point) impact experimental reproducibility?
- Example : Melting points vary (197–201°C vs. 240.9°C ), likely due to impurities or hydration state differences.
- Mitigation :
- Standardize synthesis/purification protocols.
- Report detailed experimental conditions (e.g., heating rate in melting point assays) .
- Cross-validate data using multiple techniques (e.g., DSC for thermal stability ).
Q. What strategies are effective in resolving contradictory data on the reactivity of sodium 2-aminoacetate hydrate with oxidizing agents?
- Background : Safety data note incompatibility with strong oxidizers , but mechanistic studies are scarce.
- Approach :
- Conduct controlled reaction trials under inert atmospheres.
- Use Raman spectroscopy to detect intermediate species (e.g., nitrogen oxides) .
- Compare with sodium acetate trihydrate reactivity models .
Q. How can computational modeling aid in predicting the interaction mechanisms of sodium 2-aminoacetate hydrate in aqueous solutions?
- Methods :
- Molecular Dynamics (MD) : Simulate hydration shells and ion-pair formation using force fields like OPLS-AA.
- DFT Calculations : Predict electronic structure and binding energies of carboxylate groups .
Q. What methodological considerations are critical when designing kinetic studies on degradation pathways under varying pH conditions?
- Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
